Piperazine, 1-(5-nitro-2-thienyl)-4-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Piperazine, 1-(5-nitro-2-thienyl)-4-phenyl-, is a heterocyclic organic compound that features a piperazine ring substituted with a 5-nitro-2-thienyl group and a phenyl group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Piperazine, 1-(5-nitro-2-thienyl)-4-phenyl-, typically involves the reaction of 1-(5-nitro-2-thienyl)piperazine with a phenylating agent under specific conditions. One common method involves the use of benzyl chloride in the presence of a base such as sodium hydroxide in a solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
Piperazine, 1-(5-nitro-2-thienyl)-4-phenyl-, undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The phenyl group can be substituted with other functional groups using appropriate reagents.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form Schiff bases.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Benzyl chloride, sodium hydroxide, DMF.
Condensation: Aldehydes or ketones, acidic or basic catalysts.
Major Products Formed
Reduction: Formation of 1-(5-amino-2-thienyl)-4-phenylpiperazine.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Condensation: Formation of Schiff bases with different aldehydes or ketones.
Wissenschaftliche Forschungsanwendungen
Piperazine, 1-(5-nitro-2-thienyl)-4-phenyl-, has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antiparasitic activities.
Medicine: Investigated for its potential use as an anti-Helicobacter pylori agent.
Industry: Utilized in the development of new materials and chemical intermediates.
Wirkmechanismus
The mechanism of action of Piperazine, 1-(5-nitro-2-thienyl)-4-phenyl-, involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with bacterial enzymes, leading to the inhibition of bacterial growth. Additionally, the compound may interact with cellular membranes, disrupting their integrity and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(5-nitro-2-thienyl)-4-(substituted benzyl)piperazine: Similar structure with different substituents on the benzyl group.
5-(5-nitro-2-thienyl)-2-(piperazinyl)-1,3,4-thiadiazole: Contains a thiadiazole ring instead of a phenyl group.
Uniqueness
Piperazine, 1-(5-nitro-2-thienyl)-4-phenyl-, is unique due to its specific substitution pattern, which imparts distinct biological activities. The presence of both the nitrothiophene and phenyl groups contributes to its potential antimicrobial properties and makes it a valuable compound for further research and development.
Eigenschaften
CAS-Nummer |
827019-69-2 |
---|---|
Molekularformel |
C14H15N3O2S |
Molekulargewicht |
289.35 g/mol |
IUPAC-Name |
1-(5-nitrothiophen-2-yl)-4-phenylpiperazine |
InChI |
InChI=1S/C14H15N3O2S/c18-17(19)14-7-6-13(20-14)16-10-8-15(9-11-16)12-4-2-1-3-5-12/h1-7H,8-11H2 |
InChI-Schlüssel |
PORMSVHQJHGXSX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=CC=C(S3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.